molecular formula C22H19N5O2 B14087602 2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B14087602
M. Wt: 385.4 g/mol
InChI Key: DGAQRCOETXBECS-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 4,6-dimethylpyrimidine with a suitable phenyl-substituted pyrazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
  • 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol

Uniqueness

What sets 2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione apart from similar compounds is its unique structural features, which confer specific chemical and biological properties. Its ability to form stable complexes with various substrates and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C22H19N5O2/c1-12-8-13(2)25-22(24-12)27-21(29)19-16-9-15(14-6-4-3-5-7-14)10-18(28)17(16)11-23-20(19)26-27/h3-8,11,15H,9-10H2,1-2H3,(H,23,26)

InChI Key

DGAQRCOETXBECS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C4CC(CC(=O)C4=CN=C3N2)C5=CC=CC=C5)C

Origin of Product

United States

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